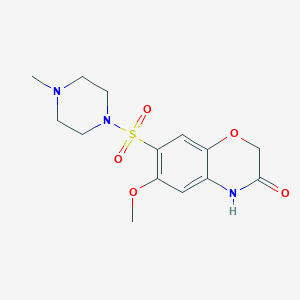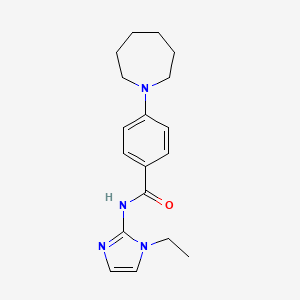
6-methoxy-7-(4-methylpiperazin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-7-(4-methylpiperazin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) enzyme. It is a synthetic compound that belongs to the class of antidepressants known as RIMAs (reversible inhibitors of monoamine oxidase A). Moclobemide has been used in the treatment of depression and anxiety disorders.
Mecanismo De Acción
Moclobemide works by inhibiting the activity of the 6-methoxy-7-(4-methylpiperazin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one enzyme. This compound is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of this compound, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety. Moclobemide is selective for this compound, and does not inhibit MAO-B, which is responsible for the breakdown of other neurotransmitters such as phenylethylamine and dopamine.
Biochemical and Physiological Effects:
Moclobemide has been shown to have a number of biochemical and physiological effects. It increases the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. Moclobemide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In addition, Moclobemide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moclobemide has a number of advantages for use in lab experiments. It is a reversible inhibitor of 6-methoxy-7-(4-methylpiperazin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one, which allows for the study of the effects of this compound inhibition on neurotransmitter levels and behavior. Moclobemide is also selective for this compound, which allows for the study of the specific effects of this compound inhibition on mood and anxiety. However, Moclobemide also has limitations for use in lab experiments. It has a short half-life, which requires frequent dosing in animal studies. In addition, Moclobemide has low bioavailability, which may limit its effectiveness in some experimental models.
Direcciones Futuras
There are a number of future directions for research on Moclobemide. One area of research is the development of new RIMA compounds that are more effective and have fewer side effects than Moclobemide. Another area of research is the investigation of the effects of 6-methoxy-7-(4-methylpiperazin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one inhibition on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further research is needed to investigate the anti-inflammatory effects of Moclobemide and its potential use in the treatment of inflammatory diseases. Finally, more research is needed to investigate the long-term effects of Moclobemide on neurotransmitter levels and behavior.
Métodos De Síntesis
Moclobemide can be synthesized using a variety of methods, but the most common method involves the reaction of 6-methoxy-4-hydroxybenzoxazin-3-one with 4-methylpiperazine and sulfonyl chloride. The reaction produces Moclobemide in high yield and purity. The synthesis of Moclobemide is important as it provides a steady supply of the compound for use in scientific research.
Aplicaciones Científicas De Investigación
Moclobemide has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, panic disorder, and post-traumatic stress disorder. Moclobemide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and chronic pain. In addition, Moclobemide has been used in neuropharmacological research to investigate the role of 6-methoxy-7-(4-methylpiperazin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one inhibition in the regulation of mood and behavior.
Propiedades
IUPAC Name |
6-methoxy-7-(4-methylpiperazin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-16-3-5-17(6-4-16)23(19,20)13-8-11-10(7-12(13)21-2)15-14(18)9-22-11/h7-8H,3-6,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSPPQYKJFYJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)OCC(=O)N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-N-cyclopropyl-1-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7450199.png)
![6-[(2-Methyltriazol-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7450204.png)
![Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate](/img/structure/B7450210.png)
![1-[1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B7450218.png)
![N-[[4-hydroxy-1-(1-methylcyclopent-3-ene-1-carbonyl)piperidin-4-yl]methyl]-1-methylcyclopent-3-ene-1-carboxamide](/img/structure/B7450221.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7450228.png)
![3-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-1-[(4-hydroxyoxan-4-yl)methyl]-1-methylurea](/img/structure/B7450241.png)
![2-[2-[(5-Ethyl-1-methylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7450253.png)
![2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7450256.png)
![N-[2-({3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentan]-4-yl}carbamoyl)ethyl]prop-2-enamide](/img/structure/B7450264.png)

![4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid](/img/structure/B7450285.png)
![2-[2-[1-(aminomethyl)cyclobutyl]piperidine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B7450299.png)
![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
